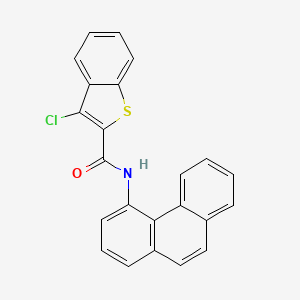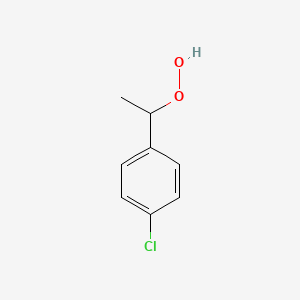
Hydroperoxide, 1-(4-chlorophenyl)ethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroperoxide, 1-(4-chlorophenyl)ethyl is an organic compound with the chemical formula C8H9ClO2. It is a type of hydroperoxide, which is characterized by the presence of a hydroperoxy functional group (-OOH). This compound is notable for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroperoxide, 1-(4-chlorophenyl)ethyl can be synthesized through the oxidation of 1-(4-chlorophenyl)ethanol using hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and a pH of 7-8. The catalyst used can be a transition metal such as manganese or iron.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Hydroperoxide, 1-(4-chlorophenyl)ethyl undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form 1-(4-chlorophenyl)acetic acid.
Reduction: It can be reduced to 1-(4-chlorophenyl)ethanol using reducing agents like lithium aluminium hydride.
Substitution: The hydroperoxy group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalysts such as manganese or iron.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: 1-(4-chlorophenyl)acetic acid.
Reduction: 1-(4-chlorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Hydroperoxide, 1-(4-chlorophenyl)ethyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hydroperoxide, 1-(4-chlorophenyl)ethyl involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with various molecular targets, leading to oxidative damage or signaling pathways activation. The compound’s effects are mediated through its interaction with cellular components such as lipids, proteins, and nucleic acids.
Comparison with Similar Compounds
Hydroperoxide, 1-(4-chlorophenyl)ethyl can be compared with other hydroperoxides such as cumene hydroperoxide and tert-butyl hydroperoxide. While all these compounds share the hydroperoxy functional group, they differ in their reactivity and applications:
Cumene Hydroperoxide: Used primarily in the production of phenol and acetone.
Tert-Butyl Hydroperoxide: Used as a radical initiator in polymerization reactions.
This compound is unique due to its specific structure and the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
143687-54-1 |
|---|---|
Molecular Formula |
C8H9ClO2 |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
1-chloro-4-(1-hydroperoxyethyl)benzene |
InChI |
InChI=1S/C8H9ClO2/c1-6(11-10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 |
InChI Key |
FLLRASQXGIZRHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)
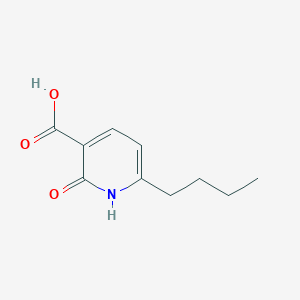
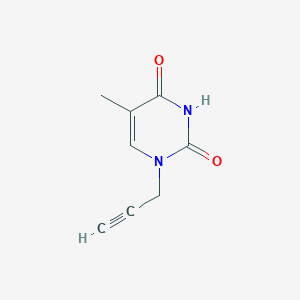
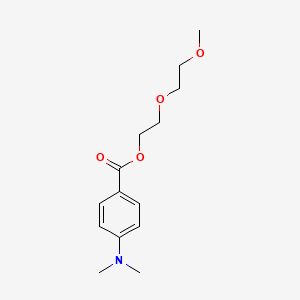
![1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12566724.png)
![N-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methyl]prop-2-enamide](/img/structure/B12566741.png)
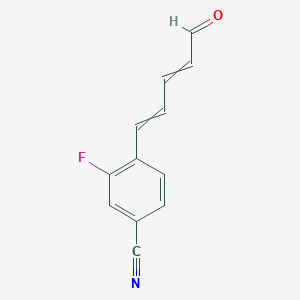
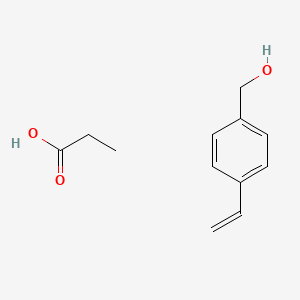
![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
![3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B12566760.png)
methyl}phosphonic acid](/img/structure/B12566762.png)
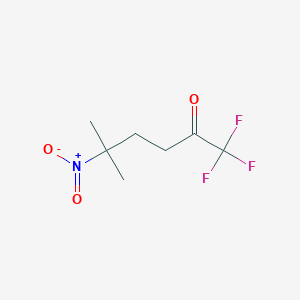
![3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate](/img/structure/B12566770.png)
